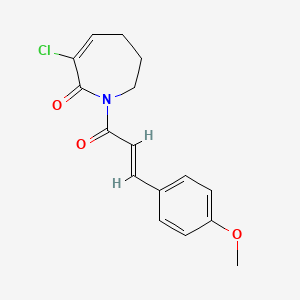
Anti-aging agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Anti-aging agent 1” is a compound that has garnered significant attention in the field of anti-aging research. This compound is known for its potential to delay the aging process and improve the overall health span of organisms. It is often studied for its ability to mitigate age-related cellular damage and enhance longevity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Anti-aging agent 1” typically involves multiple steps, including the use of specific reagents and catalysts. One common synthetic route involves the reaction of aniline derivatives with other aromatic compounds under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
“Anti-aging agent 1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, typically involving the gain of hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
“Anti-aging agent 1” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound is studied for its effects on cellular aging and its potential to enhance cellular repair mechanisms.
Medicine: Research focuses on its potential therapeutic applications in treating age-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the formulation of anti-aging products, including cosmetics and dietary supplements .
Mécanisme D'action
The mechanism by which “Anti-aging agent 1” exerts its effects involves several molecular targets and pathways:
Telomere Maintenance: The compound helps maintain telomere length, which is crucial for cellular longevity.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Gene Regulation: The compound modulates the expression of genes involved in aging and cellular repair
Comparaison Avec Des Composés Similaires
“Anti-aging agent 1” is often compared with other anti-aging compounds such as resveratrol, rapamycin, and retinol. While all these compounds share some common mechanisms, “this compound” is unique in its specific molecular targets and pathways. For example, it has a distinct ability to modulate telomere maintenance and gene expression, setting it apart from other compounds .
List of Similar Compounds
- Resveratrol
- Rapamycin
- Retinol
- Ubiquinone
- Ascorbic Acid
Propriétés
Formule moléculaire |
C16H16ClNO3 |
|---|---|
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
6-chloro-1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3,4-dihydro-2H-azepin-7-one |
InChI |
InChI=1S/C16H16ClNO3/c1-21-13-8-5-12(6-9-13)7-10-15(19)18-11-3-2-4-14(17)16(18)20/h4-10H,2-3,11H2,1H3/b10-7+ |
Clé InChI |
RZTQTAQPFFBFIC-JXMROGBWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC=C(C2=O)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




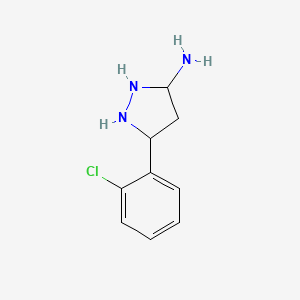

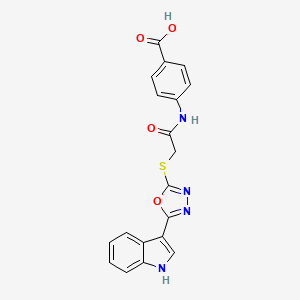
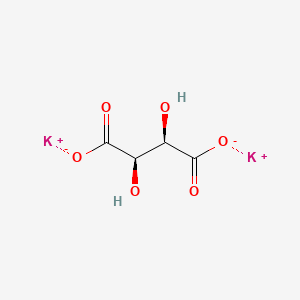

![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)
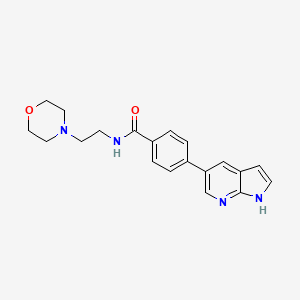


![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)

